While the compound can be found in chemical databases like PubChem [], there is no mention of its specific use in scientific research. Similarly, searches through scholarly databases and scientific publications yield no significant results related to the research applications of this specific molecule.
4-Bromo-2-fluoro-5-nitrobenzoic acid is an aromatic compound characterized by its complex structure, which includes a bromine atom, a fluorine atom, and a nitro group attached to a benzoic acid framework. Its molecular formula is and it has a molecular weight of approximately 264.01 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties and reactivity.
The biological activity of 4-bromo-2-fluoro-5-nitrobenzoic acid has been explored in various studies. It exhibits antimicrobial properties and has shown potential as an anti-inflammatory agent. Additionally, compounds with similar structures have been investigated for their effects on cancer cell lines, suggesting that this compound may also have anticancer properties, although more research is needed to confirm these effects.
Several methods have been developed for synthesizing 4-bromo-2-fluoro-5-nitrobenzoic acid:
4-Bromo-2-fluoro-5-nitrobenzoic acid finds applications in various fields:
Interaction studies involving 4-bromo-2-fluoro-5-nitrobenzoic acid focus on its reactivity with biological molecules and other chemicals. These studies help understand how this compound interacts with enzymes and receptors, providing insights into its potential therapeutic uses. For instance, research on its interaction with certain proteins may reveal mechanisms through which it exerts its biological effects.
Several compounds share structural similarities with 4-bromo-2-fluoro-5-nitrobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Bromo-2-fluoro-5-nitrotoluene | 1345471-69-3 | 0.90 |
4-Bromo-2-fluoro-5-nitrobenzamide | 1379328-47-8 | 0.88 |
2-Bromo-6-fluoro-3-nitrobenzaldehyde | 1805192-64-6 | 0.94 |
4-Bromo-2-fluoro-3-nitrobenzaldehyde | 1805556-94-8 | 0.94 |
These compounds are unique in their own right but share similar functional groups or structural motifs that may influence their chemical behavior and biological activity. The presence of different substituents (like methyl or amine groups) can significantly alter their properties compared to 4-bromo-2-fluoro-5-nitrobenzoic acid.
Irritant